5-(Azepan-1-ylsulfonyl)-2-chlorobenzoic acid
Overview
Description
5-(Azepan-1-ylsulfonyl)-2-chlorobenzoic acid: is a chemical compound that belongs to the class of benzoic acids It features a sulfonyl group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-1-ylsulfonyl)-2-chlorobenzoic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides in the presence of a base, such as triethylamine, to form the azepan-1-ylsulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfonyl groups or azepane rings.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylsulfonyl)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the azepane ring can enhance binding affinity and selectivity. The chlorine atom on the benzene ring can also contribute to the compound’s overall pharmacophore, influencing its biological activity.
Comparison with Similar Compounds
- 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic acid
- 5-(Azepan-1-yl)-1H-1,2,3-triazole-4-carbonitrile
- 2-(Azepan-1-yl)pyrimidine-5-boronic acid
Comparison:
- 5-(Azepan-1-ylsulfonyl)-2-chlorobenzoic acid is unique due to the presence of both a sulfonyl group and a chlorine atom, which can significantly influence its reactivity and biological activity.
- 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoic acid has a methoxy group instead of a chlorine atom, which may alter its electronic properties and reactivity.
- 5-(Azepan-1-yl)-1H-1,2,3-triazole-4-carbonitrile features a triazole ring, which can impart different biological activities and chemical reactivity.
- 2-(Azepan-1-yl)pyrimidine-5-boronic acid contains a boronic acid group, making it useful in cross-coupling reactions and as a building block for more complex molecules.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-12-6-5-10(9-11(12)13(16)17)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOWUFJDMRNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189239 | |
Record name | 2-Chloro-5-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352668-17-8 | |
Record name | 2-Chloro-5-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352668-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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